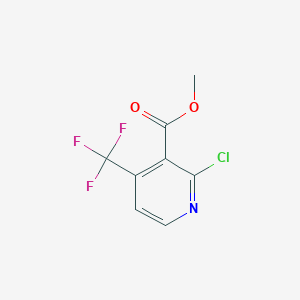

Methyl 2-chloro-4-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASGHWJBUNFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593230 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196708-48-2 | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-chloro-4-(trifluoromethyl)nicotinate

This in-depth technical guide provides a comprehensive overview of Methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS Number: 196708-48-2), a key building block in modern medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, applications, and safe handling.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine derivatives become highly sought-after intermediates.

This compound is a prime example of such a valuable building block. Its structure combines the advantageous properties of the trifluoromethyl group with three distinct points of reactivity: the electrophilic carbon at the 2-position bearing a chloro leaving group, the ester functionality at the 3-position, and the pyridine ring itself, which can be further functionalized. This guide will delve into the essential technical aspects of this compound, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 196708-48-2 | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| Appearance | White to off-white solid or powder | Inferred from typical appearance of similar compounds |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Predicted Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 8.6 ppm (d, J ≈ 5.0 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyridine ring, coupled to the proton at the 5-position.

-

δ 7.6 ppm (d, J ≈ 5.0 Hz, 1H): This doublet is assigned to the proton at the 5-position, coupled to the proton at the 6-position.

-

δ 3.9 ppm (s, 3H): This singlet represents the three protons of the methyl ester group.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 164 ppm: Carbonyl carbon of the ester.

-

δ 152 ppm: Quaternary carbon at the 2-position (C-Cl).

-

δ 151 ppm (q, J ≈ 35 Hz): Quaternary carbon at the 4-position (C-CF₃), showing coupling to the fluorine atoms.

-

δ 150 ppm: Carbon at the 6-position.

-

δ 123 ppm (q, J ≈ 275 Hz): Carbon of the trifluoromethyl group, exhibiting a large coupling constant with the fluorine atoms.

-

δ 120 ppm: Quaternary carbon at the 3-position (C-CO₂Me).

-

δ 118 ppm: Carbon at the 5-position.

-

δ 53 ppm: Methyl carbon of the ester.

Predicted IR (KBr, cm⁻¹):

-

~3000-3100: C-H stretching of the aromatic ring.

-

~2950: C-H stretching of the methyl group.

-

~1730: C=O stretching of the ester.

-

~1580, 1450: C=C and C=N stretching of the pyridine ring.

-

~1300-1100: Strong C-F stretching bands.

-

~800-850: C-Cl stretching.

Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of the core pyridine ring followed by functional group manipulations. A logical and field-tested synthetic strategy involves the synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid, which is then esterified.

Synthesis of the Precursor: 2-chloro-4-(trifluoromethyl)nicotinic Acid

The synthesis of the key acidic precursor can be achieved from commercially available starting materials. One common approach involves the construction of a polysubstituted pyridine ring.[4][5]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-4-(trifluoromethyl)nicotinate

Prepared by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Nicotinates

Methyl 2-chloro-4-(trifluoromethyl)nicotinate stands as a pivotal building block in the landscape of modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts profound changes in the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro-substituent at the 2-position, in tandem with the methyl ester, provides a versatile handle for a wide array of subsequent chemical transformations, most notably cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to this valuable intermediate, underpinned by mechanistic rationale and detailed experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the requisite knowledge to confidently synthesize and utilize this compound in their research endeavors.

Synthetic Strategy: A Two-Step Approach from a Hydroxynicotinic Acid Precursor

The most direct and efficient synthetic route to this compound commences with the precursor, 2-hydroxy-4-(trifluoromethyl)nicotinic acid. This starting material can be synthesized through various established methods of pyridine ring formation or procured from commercial vendors. Our synthetic strategy is bifurcated into two core transformations:

-

Chlorination of the Hydroxyl Group: The conversion of the 2-hydroxy moiety to a chloro group.

-

Esterification of the Carboxylic Acid: The transformation of the nicotinic acid to its corresponding methyl ester.

This two-step sequence is advantageous due to the generally high yields and straightforward purification procedures associated with each transformation.

Caption: Overall synthetic workflow.

Part 1: Chlorination of 2-hydroxy-4-(trifluoromethyl)nicotinic acid

The transformation of a 2-hydroxypyridine to a 2-chloropyridine is a classical and highly effective reaction. The choice of chlorinating agent is critical, with phosphorus oxychloride (POCl₃) being the reagent of choice for this particular substrate due to its high reactivity and efficacy.

Mechanistic Insights

The reaction proceeds via the initial phosphorylation of the hydroxyl group of the hydroxypyridine by phosphorus oxychloride. This creates a highly effective leaving group. The chloride ion, generated in situ, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate group to yield the desired 2-chloropyridine derivative. The carboxylic acid moiety remains intact under these conditions.

Experimental Protocol: Chlorination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-hydroxy-4-(trifluoromethyl)nicotinic acid | 207.11 | 10.0 g | 0.0483 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30 mL | ~0.32 |

| Toluene | 92.14 | 50 mL | - |

| Ice | 18.02 | 200 g | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-hydroxy-4-(trifluoromethyl)nicotinic acid (10.0 g, 0.0483 mol) and toluene (50 mL).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (30 mL) to the suspension at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

-

Quenching: After completion of the reaction, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a 1 L beaker with vigorous stirring in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-(trifluoromethyl)nicotinic acid.

Part 2: Esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid

The final step in the synthesis is the esterification of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a reliable and cost-effective method for this transformation.[1][2][3][4]

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid) activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer and elimination of a water molecule to form the ester. The reaction is an equilibrium process, and using an excess of the alcohol can shift the equilibrium towards the product side.[1]

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Esterification

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-chloro-4-(trifluoromethyl)nicotinic acid | 225.55 | 10.0 g (from Part 1) | 0.0443 |

| Methanol (MeOH) | 32.04 | 100 mL | ~2.47 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | ~0.037 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-chloro-4-(trifluoromethyl)nicotinic acid (10.0 g, 0.0443 mol) in methanol (100 mL).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).

-

Solvent Removal and Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate (100 mL) and a saturated sodium bicarbonate solution (50 mL). Transfer to a separatory funnel and shake carefully. Separate the organic layer. Wash the organic layer with brine (50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₅ClF₃NO₂ | 239.58 | White to off-white solid |

Note: The expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be consistent with the structure of the final product.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with extreme care to avoid skin and eye contact.

-

The quenching and neutralization steps are exothermic and may release gases. Perform these steps slowly and with adequate cooling and ventilation.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for accessing a versatile building block in contemporary chemical research. The two-step sequence of chlorination followed by esterification, as detailed in this guide, provides a reliable and scalable method for its preparation. By understanding the underlying reaction mechanisms and adhering to the outlined experimental protocols, researchers can confidently produce this valuable compound for their synthetic endeavors.

References

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Lab5 procedure esterification. California State University, Los Angeles. [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

"Methyl 2-chloro-4-(trifluoromethyl)nicotinate" as a chemical intermediate

An In-Depth Technical Guide to Methyl 2-chloro-4-(trifluoromethyl)nicotinate as a Core Chemical Intermediate

Abstract

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a methyl ester on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this intermediate, including its physicochemical properties, a representative synthetic strategy, and a detailed exploration of its core reactivity. We delve into the mechanistic underpinnings and practical execution of key transformations, such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling, which are fundamental to its application in drug discovery and development.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties are highly valued. When substituted with a trifluoromethyl (-CF3) group, the resulting compound often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

This compound, CAS Number 196708-48-2, embodies the convergence of these valuable structural motifs.[1][2] It serves as a powerful intermediate, primarily because the chlorine atom at the C2 position is activated for displacement. The electron-deficient nature of the pyridine ring, further enhanced by the strong electron-withdrawing effects of the adjacent ring nitrogen and the C4-trifluoromethyl group, renders the C2 position highly electrophilic and susceptible to a range of transformations. This allows for the precise and strategic introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

Physicochemical Properties and Safety Profile

A clear understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 196708-48-2 | [1][2] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2] |

| Molecular Weight | 239.58 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Safety and Handling: this compound is an irritant. Safety data sheets (SDS) for analogous compounds indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[3]

Synthesis of the Intermediate: A Representative Pathway

The synthesis of highly substituted pyridines can be complex. While multiple routes can be envisaged, a practical approach often involves the strategic trifluoromethylation of a suitable heterocyclic precursor. The following section outlines a representative synthesis adapted from methodologies reported for analogous structures, such as the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which highlights a key trifluoromethylation step.[4]

Caption: Representative synthesis via copper-catalyzed trifluoromethylation.

Causality Behind Experimental Choices: This method leverages an aryl iodide as a robust precursor for trifluoromethylation. The use of a copper(I) iodide (CuI) catalyst in combination with potassium fluoride (KF) and a trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA) is an economical and effective system for this transformation.[4] DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the ionic reagents involved.

Experimental Protocol: Trifluoromethylation

This protocol is a representative example based on established literature and should be adapted and optimized for specific laboratory conditions.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl iodide precursor (e.g., Methyl 2-chloro-4-iodonicotinate) (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium fluoride (2.0 eq.).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to create a slurry. Add methyl chlorodifluoroacetate (MCDFA) (1.5 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 100-120°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro group, which can be readily displaced or used as a handle for carbon-carbon bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated towards SNAr due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. This allows for the facile introduction of a wide range of nucleophiles.[5]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS No. 196708-48-2) is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structural complexity, featuring a trifluoromethyl group, a chlorine atom, and a methyl ester on a pyridine ring, necessitates a robust analytical framework for unambiguous identification and quality control. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features:

-

Formula: C₈H₅ClF₃NO₂

-

Molecular Weight: 239.58 g/mol

-

Core Structure: A pyridine ring substituted at key positions, influencing the electronic environment of the entire molecule.

-

Key Functional Groups:

-

Trifluoromethyl (-CF₃): A strong electron-withdrawing group that significantly impacts the chemical shifts of nearby protons and carbons.

-

Chloro (-Cl): An electronegative atom that also influences the electronic distribution within the aromatic ring.

-

Methyl Ester (-COOCH₃): Provides characteristic signals in both NMR and IR spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and one for the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~8.65 | d | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, which strongly deshields it, pushing it downfield. It will appear as a doublet due to coupling with H-5. |

| ~7.80 | d | 1H | H-5 | This proton is coupled to H-6 and is influenced by the electron-withdrawing trifluoromethyl group at the adjacent C-4 position, shifting it downfield. |

| ~4.00 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and typically appear as a singlet in this region. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will account for all eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the substituents.

| Chemical Shift (δ) ppm | Assignment | Rationale and Causality |

| ~164.0 | C=O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~155.0 | C-2 | This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, causing a strong downfield shift. |

| ~152.0 | C-6 | The carbon adjacent to the nitrogen (C-6) is deshielded and appears in the aromatic region. |

| ~140.0 (q) | C-4 | This carbon is directly attached to the trifluoromethyl group, causing it to appear as a quartet due to C-F coupling. The electron-withdrawing nature of the CF₃ group also shifts it downfield. |

| ~125.0 | C-5 | This is one of the aromatic carbons on the pyridine ring. |

| ~122.0 (q) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic quartet due to one-bond C-F coupling and is shifted downfield by the attached fluorine atoms. |

| ~120.0 | C-3 | This carbon is part of the pyridine ring and is influenced by the adjacent ester and chloro substituents. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester is shielded and appears in the typical upfield region for such groups. |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Causality |

| ~ -63.0 | s | -CF₃ | The trifluoromethyl group attached to an aromatic ring typically appears in this region. It is expected to be a singlet as there are no nearby fluorine or hydrogen atoms to couple with. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a high-quality spectrum for quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 50 ppm centered around -60 ppm.

-

Use a proton-decoupled pulse sequence.

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Causality |

| ~1730 | Strong | C=O stretch | The carbonyl group of the methyl ester gives a strong, sharp absorption in this region. |

| ~1580, 1470 | Medium | C=C/C=N stretch | These absorptions are characteristic of the pyridine ring vibrations. |

| ~1300-1100 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorptions in this fingerprint region. |

| ~1250 | Strong | C-O stretch | The C-O single bond of the ester group also contributes to the absorptions in the fingerprint region. |

| ~750 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond vibration is expected in this lower frequency region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: No specific sample preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Rationale and Causality |

| 239/241 | High | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 208/210 | Medium | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. The isotopic pattern for chlorine will be retained. |

| 180/182 | Medium | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group as a radical. The chlorine isotopic pattern will be present. |

| 170 | Low | [M - Cl - CF₃]⁺ | Loss of both the chlorine and trifluoromethyl groups. |

Experimental Workflow: Mass Spectrometry

Caption: Workflow for MS analysis.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds or by direct infusion.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

-

Data Analysis:

-

Identify the molecular ion peak and its corresponding M+2 peak to confirm the presence of chlorine.

-

Analyze the major fragment ions to deduce the fragmentation pathways, which should be consistent with the proposed structure.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

Sources

The Strategic Utility of Methyl 2-chloro-4-(trifluoromethyl)nicotinate in Modern Compound Discovery

An In-depth Technical Guide for Medicinal and Agrochemical Scientists

Introduction: A Building Block Engineered for Success

In the landscape of novel compound discovery, the strategic selection of starting materials is a critical determinant of success. Methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS No. 196708-48-2) has emerged as a highly valuable scaffold, engineered with a unique combination of reactive sites and physiochemical modifiers that make it an exceptional tool for chemists in both the pharmaceutical and agrochemical sectors.[1][2] This guide provides an in-depth analysis of this compound's reactivity, outlines field-proven protocols for its derivatization, and explores its application in the synthesis of next-generation bioactive molecules.

The intrinsic value of this compound lies in its carefully orchestrated chemical architecture. The pyridine core, a ubiquitous motif in bioactive compounds, is functionalized with three key groups, each serving a distinct purpose:

-

The 2-Chloro Substituent: This halogen acts as a versatile reactive handle. It is an excellent leaving group for various synthetic transformations, most notably in nucleophilic aromatic substitution (SNAr) and as a coupling partner in palladium-catalyzed cross-coupling reactions.

-

The 4-Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the pyridine ring. This group enhances the electrophilicity of the carbon at the 2-position, thereby increasing its reactivity towards nucleophilic attack.[3] Furthermore, the trifluoromethyl moiety is a well-established bioisostere for other functional groups and is known to improve crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3]

-

The 3-Methyl Ester Group: This functional group provides an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for further diversification of the molecular scaffold.

This strategic combination of functionalities makes this compound a powerful platform for the rapid generation of diverse compound libraries with a high potential for biological activity.

Core Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the chemistry of its 2-chloro-substituted pyridine ring. The electron-withdrawing trifluoromethyl group at the 4-position activates the C2-position, making it highly susceptible to a range of synthetic transformations. The primary pathways for derivatization include Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for two of the most important of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyridine ring and a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in kinase inhibitors and other targeted therapeutics.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinate.

Materials:

| Reagent | CAS No. | Amount (mmol) | Equivalents |

| This compound | 196708-48-2 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 0.02 | 0.02 |

| SPhos | 657408-07-6 | 0.04 | 0.04 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | - | - |

| Water (degassed) | 7732-18-5 | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with the pyridine scaffold. This reaction is particularly valuable in the synthesis of compounds targeting biological systems, where amine functionalities are crucial for interactions with proteins and for modulating physicochemical properties.

The catalytic cycle and general workflow for the Buchwald-Hartwig amination are illustrated below:

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 2-(morpholino)-4-(trifluoromethyl)nicotinate.

Materials:

| Reagent | CAS No. | Amount (mmol) | Equivalents |

| This compound | 196708-48-2 | 1.0 | 1.0 |

| Morpholine | 110-91-8 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 0.01 | 0.01 |

| Xantphos | 161265-03-8 | 0.02 | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 1.4 | 1.4 |

| Toluene (anhydrous) | 108-88-3 | - | - |

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the 4-trifluoromethyl group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway offers a direct, often metal-free, method for introducing a variety of nucleophiles, particularly amines, at the 2-position.

The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex as an intermediate. The presence of the electron-withdrawing trifluoromethyl group at the para-position is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

Caption: Simplified mechanism of the SNAr reaction.

Field-Proven Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize Methyl 2-(benzylamino)-4-(trifluoromethyl)nicotinate.

Materials:

| Reagent | CAS No. | Amount (mmol) | Equivalents |

| This compound | 196708-48-2 | 1.0 | 1.0 |

| Benzylamine | 100-46-9 | 1.5 | 1.5 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | - | - |

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), benzylamine (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add N,N-Dimethylformamide (DMF) (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Applications in Novel Compound Discovery: A Case Study in Agrochemicals

The 4-(trifluoromethyl)nicotinate scaffold is a key component in a number of commercially successful agrochemicals, particularly herbicides and insecticides. For instance, the related compound Flonicamid, a pyridinecarboxamide insecticide, features this core structure.[4] While specific examples detailing the direct use of this compound in the synthesis of a commercial product are often proprietary, its utility can be illustrated through its role as a key intermediate in the synthesis of novel herbicidal agents.

One patented application describes the use of 2-chloro-4-(trifluoromethyl)nicotinic acid derivatives in the synthesis of novel herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). The synthesis of these inhibitors often involves a key step where an amine-containing moiety is coupled to the 2-position of the pyridine ring, a transformation for which this compound is an ideal precursor.

Hypothetical Synthetic Application:

Caption: A plausible synthetic route to novel HPPD inhibitor herbicides.

This synthetic strategy leverages the reactivity of the 2-chloro position for the crucial C-N bond formation and then utilizes the methyl ester for subsequent elaboration to the final amide product. This highlights the modularity and strategic value of the starting material in constructing complex and biologically active molecules.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a premier building block for modern chemical synthesis. The synergistic interplay between its reactive chloro group, activating trifluoromethyl substituent, and modifiable ester functionality provides chemists with a powerful and versatile platform for the efficient discovery of novel compounds. The robust and well-established protocols for its derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution allow for the systematic exploration of chemical space. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the strategic application of such intelligently designed intermediates will be paramount in accelerating the discovery and development of the next generation of bioactive molecules.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Trifluoromethyl)nicotinic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]3]

Sources

Exploring the Chemical Space of Trifluoromethylated Pyridines: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the chemical space of trifluoromethylated pyridines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the profound impact of the CF₃ group on the physicochemical and biological properties of the pyridine core, explore key synthetic strategies for accessing this privileged structural motif, and examine its successful application in the development of innovative therapeutics. This guide is designed to provide not only a comprehensive overview but also actionable insights and detailed experimental protocols to empower the rational design and synthesis of next-generation drug candidates.

The Trifluoromethyl Group: A Game-Changer in Pyridine Chemistry

The trifluoromethyl group, owing to its unique electronic and steric properties, dramatically alters the characteristics of the parent pyridine ring. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly impacts the electron density of the pyridine ring, influencing its reactivity, basicity, and interactions with biological targets.[1]

Modulation of Physicochemical Properties

The introduction of a CF₃ group provides a powerful tool for fine-tuning the drug-like properties of pyridine-based molecules.

-

Acidity (pKa): The potent inductive effect of the CF₃ group substantially reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[2] A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH, which can have significant implications for drug-receptor interactions, solubility, and off-target effects.

-

Lipophilicity (LogP): The trifluoromethyl group is highly lipophilic, and its incorporation generally increases the overall lipophilicity of a molecule.[3] This enhanced lipophilicity can improve a compound's ability to cross cell membranes and access lipophilic binding pockets within target proteins. However, careful consideration is required to maintain an optimal balance, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.

-

Metabolic Stability: One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By strategically placing a CF₃ group at a potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[7]

Table 1: Impact of Trifluoromethyl Substitution on Physicochemical Properties of Pyridine

| Property | Pyridine | 3-(Trifluoromethyl)pyridine | Rationale for Change |

| pKa | 5.25 | 2.84 | The strong electron-withdrawing CF₃ group reduces the basicity of the pyridine nitrogen. |

| LogP | 0.65 | 1.70 | The lipophilic nature of the CF₃ group increases the overall hydrophobicity of the molecule.[8] |

| Metabolic Stability | Susceptible to oxidation | Generally enhanced | The robust C-F bonds are resistant to metabolic cleavage by CYP enzymes.[4] |

Biological Implications

The altered physicochemical properties of trifluoromethylated pyridines directly translate to significant biological consequences. The modulation of pKa can influence the ionization state of a drug at its target, potentially leading to stronger binding interactions. The increased lipophilicity can enhance cell permeability and bioavailability. Most importantly, the improved metabolic stability often results in a longer duration of action and a more favorable dosing regimen. These combined effects have made the trifluoromethylpyridine scaffold a highly sought-after motif in the design of new drugs across a wide range of therapeutic areas.[9]

Synthetic Strategies for Accessing Trifluoromethylated Pyridines

The synthesis of trifluoromethylated pyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[10]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation offers an atom-economical and efficient route to these valuable compounds. Several reagents have been developed for this purpose, with Togni and Langlois reagents being among the most prominent.

Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group.[11] The reaction mechanism can proceed through either a polar or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.

Caption: Mechanistic pathways for Togni reagent-mediated trifluoromethylation.

Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine using Togni Reagent II

-

To a solution of pyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a sealed tube, add Togni Reagent II (1.2 mmol).

-

Add a catalytic amount of a copper salt (e.g., Cu(OTf)₂, 10 mol%).

-

Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable solid that generates a trifluoromethyl radical (•CF₃) upon oxidation.[12] This radical can then participate in C-H functionalization reactions.

Caption: Generation and reaction of the trifluoromethyl radical from Langlois reagent.

Experimental Protocol: Direct C-H Trifluoromethylation of an Electron-Deficient Pyridine using Langlois Reagent [12]

-

To a mixture of the pyridine substrate (1.0 mmol) and Langlois reagent (3.0 mmol) in a biphasic solvent system (e.g., CH₂Cl₂/H₂O, 2.5:1, 0.18 M) add tert-butyl hydroperoxide (5.0 mmol).

-

Stir the reaction vigorously at room temperature for 3-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated pyridine.

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more regioselective approach involves the construction of the pyridine ring using readily available trifluoromethyl-containing starting materials.[10] This strategy is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct trifluoromethylation.

A variety of trifluoromethylated building blocks are commercially available or can be synthesized, providing versatile starting points for pyridine ring construction. Some common examples include:

-

2-Chloro-5-(trifluoromethyl)pyridine: A valuable intermediate for the synthesis of numerous agrochemicals and pharmaceuticals.[8]

-

2-Chloro-6-(trifluoromethyl)pyridine: Another key building block with wide applications.[8][13]

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A versatile precursor for the synthesis of various trifluoromethylated heterocycles.[14]

Caption: General strategy for pyridine synthesis from trifluoromethylated building blocks.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine [13]

This synthesis typically involves a two-step process of chlorination followed by fluorination, starting from 2-chloro-6-methylpyridine.

-

Chlorination: In a suitable reactor, charge 2-chloro-6-methylpyridine, a solvent such as carbon tetrachloride, and a radical initiator (e.g., benzoyl peroxide). Heat the mixture to reflux and bubble chlorine gas through the solution under UV irradiation. Monitor the reaction by GC until the desired level of chlorination is achieved to form 2-chloro-6-(trichloromethyl)pyridine.

-

Fluorination: Carefully transfer the crude 2-chloro-6-(trichloromethyl)pyridine to a pressure reactor. Add anhydrous hydrogen fluoride and a fluorination catalyst (e.g., a chromium-based catalyst). Heat the reactor to the specified temperature and pressure for several hours.

-

After cooling and venting, quench the reaction mixture with a base (e.g., aqueous sodium carbonate).

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 2-chloro-6-(trifluoromethyl)pyridine.

Functionalization of Trifluoromethylated Pyridines

Once the trifluoromethylated pyridine core is in hand, it can be further functionalized using a variety of standard organic transformations. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a particularly useful method for forming C-O, C-N, and C-S bonds with halo-pyridines.[2][15]

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation of 2-Chloro-5-(trifluoromethyl)pyridine with a Phenol

-

To a reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), the phenol (1.2 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a high-boiling polar solvent such as DMF or NMP (5 mL).

-

Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aryl ether.

Case Studies in Drug Discovery

The trifluoromethylpyridine motif is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in modern drug design.

Fluazifop-butyl: A Pioneering Herbicide

Fluazifop-butyl was one of the first commercially successful agrochemicals to incorporate a trifluoromethylpyridine substructure.[10] The introduction of the trifluoromethyl group at the 5-position of the pyridine ring was crucial for its potent herbicidal activity. The synthesis of fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[10]

Doravirine: A Non-Nucleoside Reverse Transcriptase Inhibitor

Doravirine is an FDA-approved drug for the treatment of HIV-1 infection.[3] Its structure features a central trifluoromethylated pyridine ring. The synthesis of doravirine involves the coupling of a functionalized trifluoromethylpyridine building block.[3] The presence of the trifluoromethyl group contributes to the overall lipophilicity and metabolic stability of the molecule.

Pexidartinib: A CSF1R Inhibitor

Pexidartinib is a kinase inhibitor approved for the treatment of tenosynovial giant cell tumor. The molecule contains a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group in pexidartinib plays a critical role in its binding to the target kinase and contributes to its favorable pharmacokinetic profile.

Conclusion

The exploration of the chemical space of trifluoromethylated pyridines continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The unique combination of physicochemical and biological properties imparted by the trifluoromethyl group makes this scaffold a highly attractive starting point for drug design. A thorough understanding of the synthetic methodologies to access these compounds, coupled with a deep appreciation for the structure-activity relationships they govern, will undoubtedly continue to drive innovation in the field. This guide has provided a comprehensive overview of these key aspects, equipping researchers with the knowledge and practical tools to effectively navigate and exploit the rich chemical space of trifluoromethylated pyridines.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-214. Available at: [Link].

-

Ullmann reaction - Wikipedia. Wikipedia. Available at: [Link].

-

Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. ResearchGate. Available at: [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link].

-

Ullmann Reaction - J&K Scientific LLC. J&K Scientific. Available at: [Link].

-

The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link].

-

10 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link].

-

Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine. Quick Company. Available at: [Link].

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link].

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. ACS Publications. Available at: [Link].

-

Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link].

-

Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].

-

regioselective-direct-c-h-trifluoromethylation-of-pyridine - Ask this paper. Bohrium. Available at: [Link].

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link].

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link].

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. Available at: [Link].

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link].

-

Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. ResearchGate. Available at: [Link].

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available at: [Link].

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link].

-

The Ullmann Synthesis of Biaryls, 1945-1963. Chemical Reviews. ACS Publications. Available at: [Link].

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link].

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link].

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. research.rug.nl [research.rug.nl]

A Senior Application Scientist's Guide to Methyl 2-chloro-4-(trifluoromethyl)nicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] It is within this context that Methyl 2-chloro-4-(trifluoromethyl)nicotinate has emerged as a highly valuable and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and application. As researchers and drug development professionals, understanding the causality behind experimental choices is paramount. This document is structured to provide that understanding, grounding theoretical knowledge in practical, validated protocols.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a substituted pyridine derivative, a class of heterocyclic compounds ubiquitous in pharmaceuticals.[4] The specific arrangement of a chloro group at the reactive 2-position, an electron-withdrawing trifluoromethyl group at the 4-position, and a methyl ester at the 3-position creates a unique electronic and steric profile that defines its utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 196708-48-2 | [5][6] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [5][6] |

| Molecular Weight | 239.58 g/mol | [5][6] |

| Appearance | Solid (typical) | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| SMILES Code | O=C(OC)C1=C(Cl)N=CC=C1C(F)(F)F | [5] |

While detailed, publicly available spectroscopic data for this specific molecule is sparse, its structure can be confidently confirmed using standard analytical techniques. The expected signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy would be consistent with its functional groups: aromatic protons on the pyridine ring, a methyl singlet for the ester, and characteristic shifts and couplings for the trifluoromethylated carbon.[8][9]

Synthesis of the Core Scaffold: A Strategic Overview

The synthesis of trifluoromethyl-substituted pyridines is a topic of significant interest, with various methodologies developed to achieve different substitution patterns.[4][10][11] For this compound, a common and logical approach involves the construction of the core 4-(trifluoromethyl)pyridine ring, followed by functionalization.

A representative synthetic pathway can be conceptualized from the precursor 2-hydroxy-4-(trifluoromethyl)pyridine, which can be synthesized through cyclocondensation reactions.[12] The subsequent steps leverage well-established transformations in heterocyclic chemistry.

Logical Synthesis Workflow

Caption: A plausible synthetic pathway to the target compound.

Causality Behind Experimental Choices:

-

Chlorination: The transformation of the hydroxyl group in 2-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) to a chloride is a critical activation step. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard choices for this conversion.[13][14] They are highly effective for converting the C=O bond of the pyridone into the C-Cl bond of the activated pyridine, transforming a poor leaving group (hydroxide) into a good one (chloride).

-

Ester Introduction: Introducing the methyl ester at the 3-position requires regioselective C-H functionalization. A directed ortho-metalation (DoM) strategy could be employed, though this can be complex. More commonly, building blocks that already contain the necessary precursors are used in multi-step cyclization syntheses to avoid such challenging steps on a highly functionalized ring.[15][16] A patent describes the synthesis of the parent 2-chloro-4-(trifluoromethyl)pyridine, which serves as the key intermediate for further functionalization.[12]

Chemical Reactivity: A Hub for Molecular Elaboration

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The interplay between the electron-deficient nature of the pyridine ring, amplified by the CF₃ group, and the reactivity of the C-Cl bond makes it a powerful intermediate.

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 2-position is an excellent handle for cross-coupling reactions. This is the most powerful application of this building block. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be performed at this site, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amine substituents.[17] The electron-deficient nature of the ring facilitates the oxidative addition step in the catalytic cycle.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the potent electron-withdrawing trifluoromethyl group.[2] Consequently, the chloride at the 2-position can be displaced by strong nucleophiles like alkoxides, thiolates, and amines, often without the need for a metal catalyst.[18][19]

-

Ester Manipulation: The methyl ester group offers another site for modification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid.[18] This acid can then be engaged in amide bond formation using standard coupling reagents (e.g., HATU, EDC), providing access to a different class of derivatives.

Application in Drug Discovery & Development

The true value of this reagent is realized in its application as a key intermediate for synthesizing biologically active molecules. The 2-substituted-4-(trifluoromethyl)nicotinate scaffold is present in numerous compounds under investigation for various therapeutic areas. The presence of both a chloro-substituent (a common feature in FDA-approved drugs) and a trifluoromethyl group makes it a desirable starting point.[1][20]

A key advantage is the ability to use this scaffold to rapidly generate a library of compounds for structure-activity relationship (SAR) studies. By keeping the core constant and varying the substituent introduced via cross-coupling at the 2-position, chemists can systematically probe the target's binding pocket.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is adapted from a validated procedure for the cross-coupling of a similar substrate, 2-chloro-4-(trifluoromethyl)pyridine, demonstrating a reliable method for C-C bond formation.[17] This procedure is a self-validating system, incorporating stoichiometric controls, specific catalytic conditions, and a clear purification process.

Objective: To synthesize Methyl 2-(aryl)-4-(trifluoromethyl)nicotinate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

-

Causality: The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air, which would deactivate it. Cesium carbonate is a strong inorganic base necessary to activate the boronic acid for transmetalation to the palladium center.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous 1,4-dioxane and degassed water to create a 10:1 solvent mixture.

-

Causality: Dioxane is an excellent solvent for dissolving the organic reagents. A small amount of water is often crucial for the Suzuki coupling mechanism, as it helps to dissolve the base and facilitate the key transmetalation step. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Causality: Continuous monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion.

-

-

Workup and Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The aqueous workup removes the inorganic base (Cs₂CO₃) and boronic acid byproducts. Ethyl acetate is a common extraction solvent with good solubility for the product and immiscibility with water. Brine wash helps to remove residual water from the organic layer.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Flash chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and any organic byproducts, yielding the pure compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, centered on the versatile C-Cl bond, allows for the systematic and efficient construction of novel molecular architectures. The trifluoromethyl group imparts desirable properties that are highly sought after in modern pharmaceutical candidates. By understanding the underlying principles of its synthesis and reactivity, as detailed in this guide, researchers can fully leverage its potential to develop the next generation of therapeutic agents.

References

- Anonymous. (2026).

- BLD Pharm. (n.d.). 196708-48-2|Methyl 2-chloro-4-(trifluoromethyl)

- Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-4-(trifluoromethyl)

- Various Authors. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Un-No, N., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Various Authors. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives.

- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- Guidechem. (n.d.). Methyl 2-chloro-4-(trifluoromethyl)

- Pharmalego. (n.d.). CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)

- ChemicalBook. (n.d.). Methyl 2-chloro-4-methyl-5-(trifluoromethyl)

- Various Authors. (2011). Chem 117 Reference Spectra Spring 2011. Various.

- CymitQuimica. (2023). Methyl 2-chloro-5-(trifluoromethyl)

- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Anonymous. (2014).

- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.

- Various Authors. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.

- Anonymous. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.

- ChemScene. (n.d.).

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

- Wikipedia. (n.d.).

- The Good Scents Company. (n.d.).

- ChemicalBook. (n.d.). METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum. ChemicalBook.

- Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-4-(trifluoromethyl)

- ChemShuttle. (n.d.). methyl 2-methyl-4-(trifluoromethyl)

- Al-Ostoot, F.H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Amerigo Scientific. (n.d.). Methyl 2-Chloro-5-(trifluoromethyl)

- Various Authors. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

- ChemicalBook. (n.d.). 2-Chloronicotinic acid | 2942-59-8. ChemicalBook.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- National Center for Biotechnology Information. (n.d.).

- Di Zazzo, G., et al. (2025).

- Di Zazzo, G., et al. (n.d.).

- Various Authors. (n.d.).

- Various Authors. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 196708-48-2|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 13. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 14. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 15. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 16. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to Suzuki-Miyaura Coupling of Methyl 2-chloro-4-(trifluoromethyl)nicotinate

Abstract